molecular formula C10H18Cl3N3 B599706 1-(4-Amino-phenyl)-piperazine trihydrochloride CAS No. 125421-99-0

1-(4-Amino-phenyl)-piperazine trihydrochloride

Cat. No. B599706
M. Wt: 286.625
InChI Key: UIFMLEKELLIPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including reactions such as cyclization, hydrogenation, and condensation . For example, one synthesis process started with 4-nitroacetophenone, underwent an acid-catalyzed cyclization reaction, and then was hydrogenated to produce an amine-containing compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and depend on the specific conditions and reagents used . For example, one study reported the protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Similar compounds have been reported to have high thermal stability and good solubility in common polar solvents .

Scientific Research Applications

    Synthesis of 1,2,4-triazole-containing scaffolds

    • Application: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
    • Method: This review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
    • Results: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

    Synthesis of 1,2,4-triazole-containing scaffolds

    • Application: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
    • Method: This review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
    • Results: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

    Photocatalytic H2 evolution from water splitting

    • Application: Graphitic carbon nitride (g-C3N4) is an attractive candidate among the most promising metal-free photocatalysts under visible light for solar-to-fuel production .
    • Method: In this work, a TAPT/CN composite photocatalyst formed from g-C3N4 and 2,4,6-tris (4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .
    • Results: The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1). Additionally, there is no significant decrease in H2 production after five consecutive cycles of continuous visible-light irradiation of up to 20 hours .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 4-Aminophenol, a compound with a similar name, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed or inhaled, and it’s suspected of causing genetic defects .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, compounds with similar structures have been studied for their potential use in organic materials, light-emitting systems, and other applications .

properties

IUPAC Name

4-piperazin-1-ylaniline;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFMLEKELLIPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-phenyl)-piperazine trihydrochloride

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